

# A Comprehensive Spectroscopic Guide to 2,6-Difluoro-3-methoxybenzylamine

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## Compound of Interest

Compound Name:	2,6-Difluoro-3-methoxybenzylamine
Cat. No.:	B1308633

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for **2,6-Difluoro-3-methoxybenzylamine**, a compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental spectra for this specific molecule, this document presents a thorough analysis based on data from structurally similar compounds and predictive models. The information herein is intended to serve as a valuable reference for the identification, characterization, and quality control of **2,6-Difluoro-3-methoxybenzylamine** and its derivatives.

## Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **2,6-Difluoro-3-methoxybenzylamine**. These predictions are derived from the analysis of analogous compounds, including 2,6-difluorobenzyl derivatives and substituted benzylamines, as well as computational models.

Table 1: Predicted  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and  $^{19}\text{F}$  NMR Data

### $^1\text{H}$ NMR (Proton NMR)

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment	Notes
~ 7.0 - 7.2	t	1H	H-4	Coupling to adjacent fluorine atoms.
~ 6.8 - 6.9	t	1H	H-5	Coupling to adjacent fluorine atoms.
~ 3.9	s	3H	-OCH <sub>3</sub>	
~ 3.8	s	2H	-CH <sub>2</sub> NH <sub>2</sub>	
~ 1.5 - 2.0	br s	2H	-NH <sub>2</sub>	Chemical shift can vary with solvent and concentration.

### <sup>13</sup>C NMR (Carbon-13 NMR)

Chemical Shift (δ, ppm)	Assignment	Notes
~ 155 - 160 (dd)	C-2, C-6	Doublet of doublets due to coupling with fluorine.
~ 150 - 155	C-3	
~ 125 - 130 (t)	C-4	Triplet due to coupling with two fluorine atoms.
~ 110 - 115 (t)	C-5	Triplet due to coupling with two fluorine atoms.
~ 115 - 120 (t)	C-1	Triplet due to coupling with two fluorine atoms.
~ 56	-OCH <sub>3</sub>	
~ 35 - 40 (t)	-CH <sub>2</sub> NH <sub>2</sub>	Triplet due to coupling with fluorine atoms.

**<sup>19</sup>F NMR (Fluorine-19 NMR)**

Chemical Shift ( $\delta$ , ppm)	Assignment	Notes
~ -110 to -120	F-2, F-6	Referenced to $\text{CFCl}_3$ .

Table 2: Predicted IR Spectroscopy Data

Wavenumber ( $\text{cm}^{-1}$ )	Intensity	Assignment
3300 - 3400	Medium, Broad	N-H stretch (primary amine)
2850 - 3000	Medium	C-H stretch (aromatic and aliphatic)
1600 - 1620	Strong	C=C stretch (aromatic ring)
1580 - 1600	Medium	N-H bend (scissoring)
1450 - 1500	Strong	C-F stretch
1250 - 1300	Strong	C-O stretch (aryl ether)
1000 - 1100	Strong	C-N stretch

Table 3: Predicted Mass Spectrometry Data

The molecular weight of **2,6-Difluoro-3-methoxybenzylamine** ( $\text{C}_8\text{H}_9\text{F}_2\text{NO}$ ) is 173.16 g/mol .  
[1] Predicted m/z values for common adducts are listed below.[2]

Adduct	Predicted m/z
$[\text{M}+\text{H}]^+$	174.07250
$[\text{M}+\text{Na}]^+$	196.05444
$[\text{M}-\text{H}]^-$	172.05794
$[\text{M}+\text{NH}_4]^+$	191.09904
$[\text{M}+\text{K}]^+$	212.02838

# Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data. Instrument-specific parameters may require optimization.

## 2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the purified **2,6-Difluoro-3-methoxybenzylamine** in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ).
- Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
- Data Acquisition: Place the sample in the NMR spectrometer. Acquire  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and  $^{19}\text{F}$  NMR spectra. For  $^{13}\text{C}$  NMR, a proton-decoupled spectrum is typically acquired to simplify the signals to singlets for each unique carbon.

## 2.2 Infrared (IR) Spectroscopy

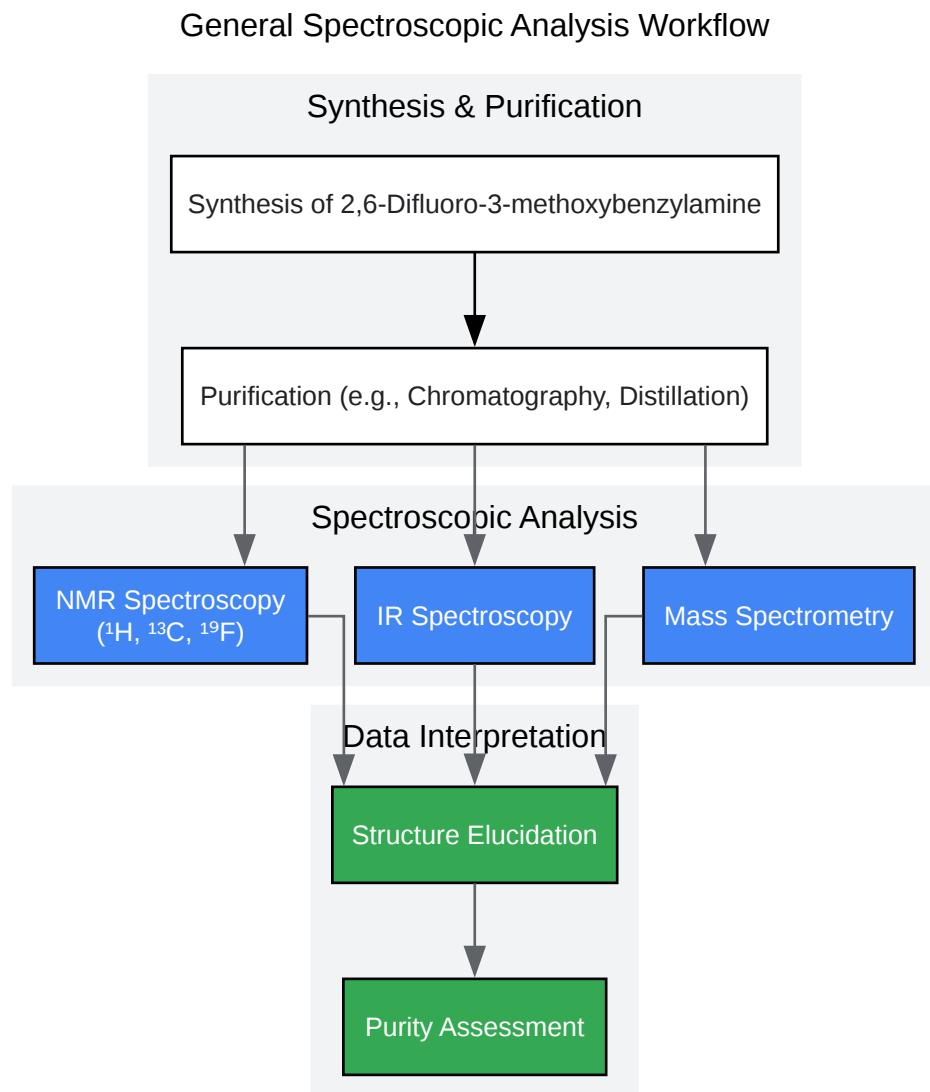
- Sample Preparation: As **2,6-Difluoro-3-methoxybenzylamine** is likely a liquid or low-melting solid at room temperature, the thin-film method is appropriate. Place a drop of the neat compound between two salt plates (e.g., NaCl or KBr).
- Data Acquisition: Place the salt plates in the sample holder of the FT-IR spectrometer and acquire the spectrum. Typically, a background spectrum of the clean salt plates is recorded first and subtracted from the sample spectrum.

## 2.3 Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.[3]
- Ionization: Introduce the sample into the mass spectrometer. Electron ionization (EI) or a soft ionization technique like electrospray ionization (ESI) can be used. ESI is often preferred for generating the protonated molecule  $[\text{M}+\text{H}]^+$ .
- Data Acquisition: Acquire the mass spectrum, ensuring a mass range that includes the expected molecular ion peak and potential fragment ions.

# Visualization of Experimental Workflow

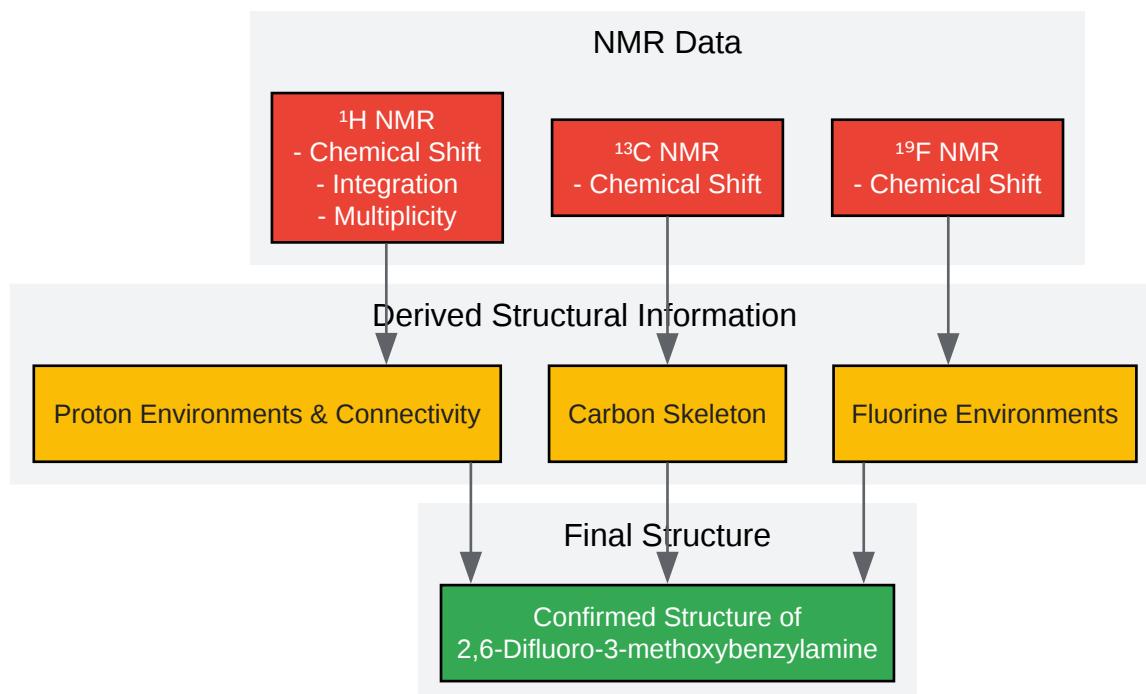
The following diagrams illustrate the logical workflow for the spectroscopic characterization of a novel compound like **2,6-Difluoro-3-methoxybenzylamine**.



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Caption: General workflow for synthesis and spectroscopic characterization.

## NMR Data Interpretation Logic

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Caption: Logical flow for NMR-based structure elucidation.

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## References

- 1. 2,6-Difluoro-4-methoxybenzylamine | C<sub>8</sub>H<sub>9</sub>F<sub>2</sub>NO | CID 3866087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - 2,6-difluoro-3-methoxybenzylamine (C<sub>8</sub>H<sub>9</sub>F<sub>2</sub>NO) [pubchemlite.lcsb.uni.lu]
- 3. journals.library.ualberta.ca [journals.library.ualberta.ca]
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